2-Cyano-6-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6-methylbenzenesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is a derivative of benzenesulfonamide, where a cyano group and a methyl group are substituted at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-methylbenzenesulfonamide typically involves the reaction of 2-cyano-6-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions. The reaction can be represented as follows:
2-Cyano-6-methylbenzenesulfonyl chloride+NH3→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Cyano-6-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-methylbenzenesulfonamide
- 2-Cyano-6-chlorobenzenesulfonamide
- 2-Cyano-6-methylbenzenesulfonyl chloride
Uniqueness
2-Cyano-6-methylbenzenesulfonamide is unique due to the specific positioning of the cyano and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2S |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-cyano-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c1-6-3-2-4-7(5-9)8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
GQNMRNIMHAQYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.